molecular formula C17H18ClN3O B141658 Bumetrizole CAS No. 3896-11-5

Bumetrizole

Cat. No.: B141658
CAS No.: 3896-11-5
M. Wt: 315.8 g/mol
InChI Key: OCWYEMOEOGEQAN-UHFFFAOYSA-N
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Description

Bumetrizole (CAS No. 3896-11-5), also known as UV-326, is a benzotriazole derivative widely used as an ultraviolet (UV) absorber and stabilizer in polymers such as polyolefins, polyesters, and ABS resins . Its chemical structure includes a 5-chloro substituent on the benzotriazole ring and a tert-butyl group on the phenolic moiety, which enhances its UV absorption efficiency and thermal stability . This compound is approved by the U.S. FDA for use in food-contact polymers and is generally recognized as safe (GRAS) in specific applications . However, it has been classified under REACH as a Substance of Very High Concern (SVHC) due to its persistent, bioaccumulative, and toxic (PBT) properties .

Preparation Methods

Bumetrizole is synthesized through a coupling reaction. The process involves weighing 0.03 mol of 2-tert-butyl-p-cresol, 50 ml of water, and 0.1 g of sodium dodecylbenzene sulfonate into a reaction kettle, and stirring to form a uniform white emulsion. The pH is adjusted to 7-9, and the diazonium salt solution is added dropwise within 2 hours under these weak base conditions .

Chemical Reactions Analysis

Autoxidation and Radical-Mediated Degradation

Bumetrizole participates in autoxidation processes under UV exposure, primarily acting as a UV absorber while undergoing structural transformations:

  • Initiation : Sulfate radicals (SO4\text{SO}_4^{--}) or hydroxyl radicals (OH\text{OH}^-) abstract hydrogen from the phenolic group, generating a phenoxyl radical intermediate .

  • Propagation : The phenoxyl radical reacts with hydroperoxides (ROOH\text{ROOH}) to form quinone derivatives via a two-step oxidation process :

    This compound OHPhenoxyl radicalROOHQuinone+H2O\text{this compound}\xrightarrow{\text{ OH}}\text{Phenoxyl radical}\xrightarrow{\text{ROOH}}\text{Quinone}+\text{H}_2\text{O}
  • Environmental Impact : This reaction pathway generates 6PPD-quinone, a toxic transformation product linked to aquatic toxicity .

Key Data :

ParameterValue/OutcomeStudy Source
Radical InitiatorSO4\text{SO}_4^{--} / OH\text{OH}^-
Primary ProductQuinone derivatives
Detection MethodFT-IR (1650–1680 cm1^{-1})

Hydrolysis and Stability

This compound demonstrates high resistance to hydrolysis under ambient and accelerated conditions:

  • Hydrolytic Resistance : No significant degradation occurs in aqueous environments across pH 4–9, even at elevated temperatures (50°C) .

  • Structural Integrity : The benzotriazole-phenol bond remains intact due to strong electron-withdrawing effects from the chloro and tert-butyl substituents .

Stability Profile :

ConditionOutcomeReference
Aqueous hydrolysis (pH 7)No degradation after 30 days
Thermal stress (100°C)Decomposition onset at 137–141°C

Michael Addition in Metabolic Pathways

Under simulated skin metabolism or autoxidation, this compound exhibits potential for protein binding:

  • Mechanism : The para-methyl group undergoes oxidation to a quinone methide intermediate, enabling covalent adduct formation with nucleophilic amino acids (e.g., cysteine) .

  • Biological Relevance : This reactivity raises concerns about sensitization potential, though human data indicate low allergenic frequency .

This compoundOXQuinone methideProteinAdducts\text{this compound}\xrightarrow{\text{OX}}\text{Quinone methide}\xrightarrow{\text{Protein}}\text{Adducts}

Polymer Matrix Interactions

In polymer systems (e.g., polypropylene, polystyrene), this compound’s reactivity is influenced by matrix properties:

  • Leaching vs. Degradation : Loss from polymers during aging is attributed to fragmentation-induced leaching rather than chemical degradation .

  • Efficacy in UV Stabilization : Reduces carbonyl index (CI) formation by 60–80% in polypropylene exposed to UV/heat .

Performance Metrics :

Polymer TypeCI Reduction (%)Leaching Rate (μg/L)Reference
Polypropylene750.79 ± 0.16
Polystyrene680.45 ± 0.12

Analytical Quantitation Methods

Advanced LC-MS/MS techniques validate this compound’s stability and reaction byproducts:

ParameterValueMethod (MRM Transition)Reference
LOD1.0 ng/mL316 → 260
Recovery (Plasma)82–94%ESI+

Scientific Research Applications

UV Absorption and Polymer Stabilization

Bumetrizole is widely recognized for its effectiveness in protecting materials from UV radiation, which can lead to degradation. Research indicates that this compound-type UV absorbers, such as UV-326, exhibit varying residual behaviors when incorporated into different polymers like polypropylene (PP), high-density polyethylene (HDPE), low-density polyethylene (LDPE), polylactic acid (PLA), and polystyrene (PS) during degradation processes.

Key Findings:

  • This compound effectively mitigates the photodegradation of polymers by absorbing harmful UV radiation.
  • The compound's performance varies based on the polymer matrix and environmental conditions, influencing the longevity and stability of the materials used in commercial applications .

Toxicological Studies

Toxicological evaluations of this compound have been conducted to assess its safety profile in humans and animals. These studies often focus on acute toxicity, dermal sensitization, and systemic effects.

Toxicity Data:

  • In acute oral toxicity studies, this compound demonstrated a high LD50 value (>2000 mg/kg bw), indicating low acute toxicity levels .
  • Human data suggest that while this compound may act as a skin sensitizer, contact allergies are rare. The liver has been identified as a target organ for toxicity among phenolic benzotriazoles .

Health Risk Assessments

Health risk assessments have been conducted to evaluate the potential adverse effects of this compound exposure. These assessments analyze both environmental impact and human health risks associated with its use.

Assessment Highlights:

  • This compound is not expected to cause significant adverse effects at doses below 100 mg/kg bw/day .
  • Studies indicate minimal systemic distribution to vital organs such as the kidney and liver after administration, with rapid absorption and elimination observed in animal models .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of this compound across different industries:

Study Application Findings
Nakatani et al. (2024)Polymer degradationInvestigated the residual behavior of this compound in various polymers under UV exposure, confirming its effectiveness as a stabilizer .
Draft Evaluation Statement (2024)Toxicity analysisSummarized the low acute toxicity profile of this compound and its limited dermal sensitization potential .
NTP Annual Report (2017)Toxicological profileProvided data on this compound's safety in animal studies, highlighting its low acute toxicity levels .

Mechanism of Action

Bumetrizole functions as a UV blocker by absorbing ultraviolet light and converting it into less damaging forms of energy, such as heat. This mechanism helps protect materials and biological samples from the harmful effects of ultraviolet radiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Bumetrizole belongs to the benzotriazole class of UV stabilizers, which also includes compounds like UV-320 , UV-327 , and UV-329 (octrizole) . Key differences lie in their substituents, which influence their UV absorption spectra and environmental behavior:

Compound Chemical Structure Key Substituents Melting Point (°C) Primary Applications
This compound (UV-326) 2-(3-tert-Butyl-2-hydroxy-5-methylphenyl)-5-chloro-benzotriazole Chlorine, tert-butyl, methyl 137–141 Polyolefins, coatings, adhesives
UV-320 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol Two tert-pentyl groups 152–156 Automotive coatings, engineering plastics
UV-327 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Bulky methyl-phenyl groups 154–158 High-temperature polymers
UV-329 (Octrizole) 2-(2H-Benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol Branched alkyl chain 103–105 Marine coatings, packaging materials

Structural Insights :

  • This compound’s chlorine substituent enhances its UV absorption in the 300–400 nm range, making it effective for polyolefins .
  • UV-329’s branched alkyl chain improves compatibility with hydrophobic polymers like polyethylene, but it exhibits environmental co-distribution with this compound in marine sediments (Pearson correlation >0.98) .
  • UV-327’s bulky substituents reduce leaching rates, favoring high-temperature applications .

Performance in Polymer Stabilization

  • This compound : Demonstrated superior oxidative degradation inhibition in polypropylene (PP) under accelerated UV exposure, retaining 85% tensile strength after 500 hours .
  • UV-329 : Shows comparable UV stabilization but higher leaching rates in marine environments, raising ecological concerns .
  • UV-327 : Preferred for polyamides due to lower volatility at elevated processing temperatures .

Environmental and Toxicological Profiles

Compound Persistence/Bioaccumulation Regulatory Status Ecotoxicity
This compound High (vPvB) FDA-approved (food contact), SVHC-listed Activates AhR pathways in zebrafish
UV-320 Moderate Restricted in EU (REACH) No significant AhR activity
UV-329 High Unrestricted Correlated with this compound in marine systems
UV-327 Low Unrestricted Low aquatic toxicity

Key Findings :

  • This compound and UV-329 are frequently detected in marine sediments, with similar input pathways .

Industrial and Regulatory Challenges

  • This compound : Its SVHC classification under REACH complicates use in the EU, prompting substitution with UV-327 or hindered amine light stabilizers (HALS) .
  • UV-329 : Unrestricted status but faces scrutiny due to environmental persistence .
  • Benzimidazole Derivatives (e.g., carbendazim): While structurally distinct, these are often compared due to overlapping applications in coatings; however, they lack UV stabilization efficacy .

Biological Activity

Bumetrizole, a member of the phenolic benzotriazole class, is primarily utilized as a UV absorber and light stabilizer in various consumer and commercial products. Its biological activity has been the subject of extensive research, focusing on its toxicological effects, metabolic pathways, and potential health risks. This article consolidates findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its phenolic structure with a benzotriazole moiety, which contributes to its efficacy as a UV filter. The chemical formula is C13_{13}H12_{12}N4_{4}O, and it exhibits properties that allow it to absorb UV radiation effectively.

Acute and Chronic Toxicity

Research indicates that this compound displays low acute toxicity. In studies involving oral administration to rodents, the LD50 values were reported to be greater than 2000 mg/kg, suggesting minimal immediate toxicity . However, chronic exposure studies have revealed significant findings:

  • Liver Toxicity : Chronic exposure to this compound has been associated with increased liver weights and histopathological changes in animal models . The liver appears to be the primary target organ for toxicity among phenolic benzotriazoles.
  • Hematological Effects : A study indicated a statistically significant decrease in total white blood cell counts at higher doses (500 and 2000 mg/kg) without affecting differential counts of white blood cell types, complicating the assessment of toxicological significance .

Reproductive and Developmental Toxicity

This compound has undergone reproductive and teratogenicity assessments. In one study involving pregnant mice, oral administration during critical developmental windows did not result in teratogenic effects or significant maternal toxicity. The No Observed Adverse Effect Level (NOAEL) was established at 2000 mg/kg/day . However, slight reductions in pregnancy rates were noted, warranting further investigation into its reproductive effects.

Metabolism and Excretion

The metabolic pathway of this compound involves hepatic biotransformation, where it undergoes oxidation. Studies have shown that this compound is absorbed quickly after administration, with approximately 91% of the dose eliminated within 48 hours . The distribution in organs such as the liver and kidneys was minimal, indicating efficient excretion through urine and feces.

Environmental Impact

This compound's persistence in the environment has raised concerns regarding its ecological impact. It has been detected in various environmental matrices, leading to studies assessing its bioaccumulation potential and effects on aquatic organisms. Research suggests that while this compound is effective as a UV stabilizer, its environmental toxicity requires careful management to mitigate risks .

Case Study: Human Exposure

A notable case study highlighted the effects of this compound exposure in humans. While direct cases are rare due to its low acute toxicity profile, concerns about sensitization have been addressed. Available data suggest that contact allergy to this compound is uncommon .

Summary of Biological Activity Findings

Parameter Findings
Acute Toxicity (LD50) >2000 mg/kg (low toxicity)
Chronic Exposure Effects Increased liver weights; hematological changes
Reproductive Toxicity NOAEL: 2000 mg/kg; no teratogenic effects observed
Metabolism Rapid absorption; minimal organ distribution
Environmental Concerns Detected in environmental samples; potential bioaccumulation

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Bumetrizole in environmental or biological matrices?

  • Methodological Answer : this compound can be detected using high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy or mass spectrometry (MS) due to its UV-absorbing properties. Sample preparation often involves solid-phase extraction (SPE) for environmental water samples or solvent extraction for polymer matrices. Calibration curves using certified reference materials (CRMs) are critical for quantification, with validation against spiked recovery rates (85–110%) . Gas chromatography (GC-MS) may also be employed for volatile derivatives, though method optimization is required to address matrix interferences.

Q. What regulatory frameworks classify this compound as a Substance of Very High Concern (SVHC), and what are the implications for laboratory handling?

  • Methodological Answer : this compound is classified as an SVHC under the EU REACH regulation due to its persistence (P) and bioaccumulation (B) properties . Researchers must adhere to strict containment protocols (e.g., fume hoods, waste disposal guidelines per Directive 2008/98/EC) and monitor updates from the European Chemicals Agency (ECHA). Laboratory safety assessments should integrate Safety Data Sheet (SDS) guidelines, particularly for inhalation and dermal exposure risks during synthesis or degradation studies.

Q. How is this compound’s UV-stabilizing mechanism characterized in polymer matrices?

  • Methodological Answer : The UV absorption profile of this compound (λmax ~340 nm) is studied using spectrophotometric methods. Accelerated weathering tests (e.g., QUV aging chambers) quantify its efficacy by measuring changes in polymer tensile strength or colorimetry (CIELAB metrics) before and after UV exposure. Fourier-transform infrared spectroscopy (FTIR) identifies degradation products, such as benzotriazole derivatives, to validate stabilization pathways .

Advanced Research Questions

Q. What in silico and in vitro approaches validate this compound’s role as an aryl hydrocarbon receptor (AhR) ligand?

  • Methodological Answer : Virtual screening using molecular docking (e.g., AutoDock Vina) predicts binding affinity to AhR’s ligand-binding domain. In vitro validation involves reporter gene assays (e.g., HepG2 cells transfected with AhR-responsive luciferase constructs). Dose-response curves (0.1–100 μM) and competitive binding assays with known ligands (e.g., TCDD) confirm specificity. Structural fingerprints and nearest-neighbor analysis further prioritize this compound among potential AhR activators .

Q. How can researchers reconcile contradictory data on this compound’s environmental persistence across studies?

  • Methodological Answer : Meta-analyses of half-life (t½) data under varying conditions (pH, temperature, microbial activity) are essential. Standardized OECD Test Guidelines (e.g., OECD 307 for soil degradation) improve comparability. Confounding factors, such as co-exposure to other UV stabilizers, should be controlled via factorial experimental designs. Sensitivity analyses using tools like Monte Carlo simulations quantify uncertainty in bioaccumulation factors (BAFs) .

Q. What methodologies assess the long-term ecotoxicological impacts of this compound in aquatic ecosystems?

  • Methodological Answer : Chronic toxicity studies on model organisms (e.g., Daphnia magna) follow OECD 211 guidelines, with endpoints including reproductive output and mortality over 21 days. Trophic transfer studies use stable isotope labeling (δ<sup>13</sup>C-Bumetrizole) to track biomagnification in food webs. Sediment-water partitioning coefficients (Kd) are derived using equilibrium passive samplers (e.g., PDMS strips) to model fate in benthic systems .

Q. Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in regulatory classifications of this compound across jurisdictions?

  • Methodological Answer : Cross-referencing hazard profiles from ECHA, U.S. EPA, and national databases (e.g., Germany’s REACH proposals) identifies data gaps. Read-across approaches using structurally analogous benzotriazoles (e.g., UV-329) fill missing persistence/toxicity data. Regulatory divergence analysis should emphasize harmonization via the Globally Harmonized System (GHS) criteria .

Q. What statistical frameworks are optimal for analyzing dose-dependent AhR activation by this compound?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC50 values. Bayesian hierarchical models account for inter-laboratory variability in luciferase assays. Principal component analysis (PCA) integrates omics data (transcriptomics/proteomics) to distinguish AhR-specific pathways from off-target effects .

Properties

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYEMOEOGEQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9036438
Record name Bumetrizole
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Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid
Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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CAS No.

3896-11-5
Record name 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole
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Record name Bumetrizole [USAN:INN]
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Record name Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-
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Record name Bumetrizole
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Record name Bumetrizole
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Record name BUMETRIZOLE
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Synthesis routes and methods I

Procedure details

Example 4 from U.S. Pat. No. 4,835,284 is duplicated. 97% sodium hydroxide (8.2 g) is added and dissolved in a mixture of methanol (60 ml) and water (20 ml). 2-nitro-4-chloro-2'-hydroxy-3'-t-butyl-5'-methylazobenzene (11.6 g) is then added to the resultant solution at 50° to 60° C. over 30 minutes while stirring, and thereafter 2,3-dichloro-1,4-naphthoquinone (0.3 g) and 9-fluorenone (0.4 g) are added to the solution. Glucose (8 g) is then added to the resultant mixture at 40° to 50° C. over two hours, and the mixture is stirred for one hour at the same temperature. As this result, almost all of the azobenzene disappears to produce 2-(2-hydroxy-3-t-butyl-5-methylphenyl)-5-chlorobenzotriazole-N-oxide. The system is heated, and is stirred at 66° to 68° C. (boiling point) for 5 hours. As this result, the N-oxide disappears. Thereafter, water (50 ml) is added to the reaction liquor, and the resultant reaction liquor is neutralized with 62% sulfuric acid (10 g) to precipitate a crystal. The precipitated crystal is separated by filtration, and the separated crystal is fully washed with hot water of 60° to 70° C. and further with a small amount of methanol. The washed crystal is then dried, thus obtaining 8.7 g of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole having a melting point of 138° to 140° C. at the yield of 82.9%. One can see that the reaction using an aromatic ketone takes over 71/2 hours.
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N-oxide
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10 g
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Synthesis routes and methods II

Procedure details

60 g of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene (purity 86%), 40 g of xylene, 60 g of n-butylamine and 1 g of 1% Pt on activated carbon are put into a 300 ml hydrogenation reactor at room temperature under argon. Argon is then replaced by hydrogen. After the injection of 10 bar hydrogen, the hydrogenation is carried out at 35°-37° C. with intensive stirring. The heat released is removed by cooling. The end of the hydrogenation reaction is easily detectable by the hydrogen absorption ceasing after 2 mol equivalents of hydrogen, relative to the azobenzene starting product. The total hydrogenation time is about 1.5 hours.
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60 g
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60 g
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1 g
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40 g
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Synthesis routes and methods III

Procedure details

When in Example 1, the 2'-hydroxy-3',5'-di-tert-amyl-2-nitroazobenzene is replaced by an equivalent amount of 2'-hydroxy-3'-tert-butyl-5'-methyl-5-chloro-2-nitroazobenzene and the ratio of the moles of alkali to moles of o-nitroazobenzene intermediate is 0.848/1, the product 5-chloro-2-(2-hydroxy-3-tert-butyl-5-methylphenyl)-2H-benzotriazole is obtained.
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Synthesis routes and methods IV

Procedure details

33.2 g (0.1 mol) of 2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide, 0.125 g of palladium carbon, 300 ml of a solvent mixture comprising toluene, butanol and water (ratio by volume of 1:1:1) and 5 g 50% dimethylamine were charged into a 500-ml stainless autoclave equipped with an agitator. After the air in the autoclave had been replaced by hydrogen, the pressure of hydrogen was set to 10 kg/cm2. The temperature of the resultant mixture was increased to 50° C. under agitation, and agitation was continued until no more hydrogen gas was absorbed by the mixture. The pressure of hydrogen was always kept at 8 to 10 kg/cm2 during the reaction. After the reaction had been completed, the autoclave was cooled, and the catalyst was filtered off. The most part of solvent was distilled off, and the residual solid was washed with isopropyl alcohol and then dried to obtain 27.2 g of 2-(2'-hydroxy-3'-t-butyl- 5'-methylphenyl)-5-chlorobenzotriazole as a target substance (yield, 86.2%; melting point, 138° to 140° C.).
Name
2-(2'-hydroxy-3'-t-butyl-5'-methylphenyl)-5-chlorobenzotriazole-N-oxide
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33.2 g
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solvent
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300 mL
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5 g
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resultant mixture
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palladium carbon
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0.125 g
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Synthesis routes and methods V

Procedure details

When in Example 1, the 2 nitro-2'-hydroxy-5'-methyl-azobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, the above noted product is obtained.
Name
nitro-2'-hydroxy-5'-methyl-azobenzene
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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